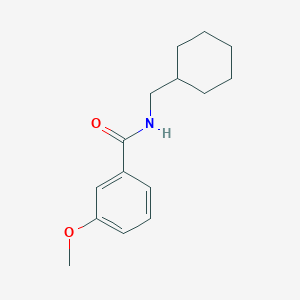

N-(cyclohexylmethyl)-3-methoxybenzamide

カタログ番号:

B5207930

分子量:

247.33 g/mol

InChIキー:

DTDUGHUNJSIURA-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

N-(cyclohexylmethyl)-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxybenzoyl group linked to a cyclohexylmethylamine moiety.

Key physicochemical properties inferred from analogs include:

特性

IUPAC Name |

N-(cyclohexylmethyl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-18-14-9-5-8-13(10-14)15(17)16-11-12-6-3-2-4-7-12/h5,8-10,12H,2-4,6-7,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDUGHUNJSIURA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares N-(cyclohexylmethyl)-3-methoxybenzamide with key analogs:

Key Observations :

- Lipophilicity : The cyclohexylmethyl group provides moderate lipophilicity (logP ~2.5), lower than bromobenzothiazole (logP 4.68) but higher than unsubstituted benzamides.

- Hydrogen Bonding : The 3-methoxy group enhances hydrogen-bond acceptor capacity, critical for target binding (e.g., poly(ADP-ribose) polymerase inhibition in ) .

Enzyme Inhibition

- 3-Methoxybenzamide (parent compound): Potently inhibits poly(ADP-ribose) synthesis (IC₅₀ ~5 mM) and causes nucleotide depletion in cells, unlike 3-aminobenzamide or 3-acetylaminobenzamide .

- This compound : The cyclohexylmethyl group may reduce off-target effects by modulating solubility and membrane permeability.

Receptor Targeting

- N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: Exhibits sub-nanomolar affinity for dopamine D4 receptors (IC₅₀ = 0.057 nM) with >10,000-fold selectivity over D2 receptors . This highlights the importance of the piperazine-chlorophenyl motif for receptor specificity.

- This compound : Likely lacks piperazine-driven receptor affinity but may target lipid-binding proteins or enzymes due to its hydrophobic substituent.

Crystallographic and Structural Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。